2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid
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Overview
Description
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected amine
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It is known that compounds with similar structures can interact with their targets to induce protein degradation .
Biochemical Pathways
In the context of protacs, the compound could potentially be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
If used in a protac context, the compound could potentially lead to the degradation of specific target proteins, altering cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Boc Protection: The amine group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially leading to the formation of secondary amines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the piperidine ring can produce secondary amines.
Scientific Research Applications
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-4-amino)piperidine: Lacks the Boc protection and acetic acid moiety, making it more reactive but less stable.
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which may alter its reactivity and biological activity.
Uniqueness
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid is unique due to its combination of a Boc-protected amine and an acetic acid moiety, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.
Biological Activity
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid (referred to as compound A) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula: C18H26N2O4
- Molecular Weight: 334.41 g/mol
- CAS Number: 150435-81-7
The biological activity of compound A is primarily attributed to its interactions with various enzymes and receptors in the body. Research indicates that piperidine derivatives often exhibit significant effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the treatment of neurological disorders.
Antiproliferative Effects
Recent studies have demonstrated that compound A exhibits notable antiproliferative activity against several cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are as follows:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 19.9 |
MCF-7 (Breast Cancer) | 75.3 |
COV318 (Ovarian Cancer) | 45.0 |
OVCAR-3 (Ovarian Cancer) | 32.5 |
These results suggest that compound A could be a promising lead in the development of new anticancer therapies, particularly due to its selective toxicity towards cancer cells compared to non-cancerous cells .
Enzyme Inhibition
Compound A has also been investigated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown competitive inhibition against monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoid signaling:
Compound | IC50 (µM) |
---|---|
Compound A | 11.7 |
Benzoylpiperidine | 0.84 |
This competitive inhibition suggests that compound A may modulate endocannabinoid levels, potentially providing therapeutic benefits in conditions such as pain and inflammation .
Case Studies
- Breast Cancer Treatment : In a preclinical study, compound A was administered to mice with induced breast tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective treatment option.
- Neuroprotective Effects : Another study explored the neuroprotective properties of compound A in models of neurodegeneration. It was found to improve cognitive function and reduce neuronal death, suggesting possible applications in treating Alzheimer's disease and other neurodegenerative disorders .
Properties
IUPAC Name |
2-[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-19(13-16(22)23)9-11-21(12-10-19)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNZZKTTLASPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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